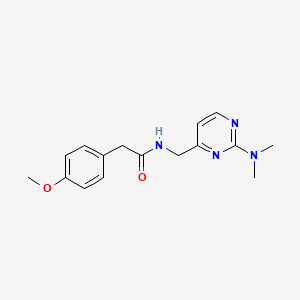

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-20(2)16-17-9-8-13(19-16)11-18-15(21)10-12-4-6-14(22-3)7-5-12/h4-9H,10-11H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJNSMXHDFPINK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNC(=O)CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and dimethylamine.

Substitution Reaction: The dimethylamino group is introduced via nucleophilic substitution, replacing a leaving group on the pyrimidine ring.

Acetamide Formation: The final step involves the formation of the acetamide moiety through an amide coupling reaction between the pyrimidine derivative and 4-methoxyphenylacetic acid, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative under strong oxidizing conditions.

Reduction: The acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of phenol derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide serves as a valuable building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile compound in organic synthesis.

| Reaction Type | Example Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | N-Oxide derivatives |

| Reduction | Lithium aluminum hydride | Reduced amine derivatives |

| Substitution | Nucleophiles (amines, thiols) | Substituted pyrimidine derivatives |

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways. Notably, studies have shown that derivatives of similar pyrimidine compounds can inhibit specific enzymes involved in lipid metabolism, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in synthesizing bioactive lipid mediators.

Case Study: Inhibition of NAPE-PLD

A related compound was identified as a potent inhibitor of NAPE-PLD, leading to decreased levels of anandamide in neuronal cells. This inhibition was linked to significant effects on emotional behavior in animal models, highlighting the potential for exploring therapeutic applications in neuropsychiatric disorders .

Medicine

The medicinal applications of this compound are particularly promising. Research indicates potential therapeutic properties including:

- Anticancer Activity : Compounds with similar structures have shown efficacy against various cancer cell lines by modulating signaling pathways associated with cell proliferation and survival.

- Antimicrobial Properties : The compound's structural characteristics may contribute to its ability to inhibit microbial growth, making it a candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group and methoxyphenylacetamide moiety can facilitate binding to specific sites on proteins, modulating their activity. This compound may also interfere with cellular pathways by inhibiting or activating key enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

A. Anti-Cancer Acetamide Derivatives ():

Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and related derivatives demonstrate potent anticancer activity against HCT-1, SF268, and MCF-7 cell lines. These compounds share the 4-methoxyphenyl acetamide backbone but incorporate sulfonyl-linked quinazoline rings instead of pyrimidine. The pyrimidine moiety in the target compound may enhance DNA intercalation or kinase inhibition compared to quinazoline-based analogues .

B. Benzothiazole-Based Analogues (): N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide and its derivatives from a European patent application highlight the role of heterocyclic rings. Replacing benzothiazole with pyrimidine (as in the target compound) could alter binding affinity due to differences in electron distribution and steric bulk. Benzothiazole derivatives are known for tyrosine kinase inhibition, suggesting the target compound may similarly target kinase pathways but with modified selectivity .

C. Pyrimidine-Linked Succinamide Derivatives (): Compounds like N1-(2,6-bis(4-methoxyphenyl)pyrimidin-4-yl)-N4-(2-(cyclohexylamino)-2-oxoethyl)-N4-methyl-succinamide (7e) feature bis(4-methoxyphenyl)pyrimidin-4-yl groups with extended side chains.

Physicochemical Properties

*Calculated based on molecular formula.

Key Differentiators

- Linker Simplicity : The methylene linker between the pyrimidine and acetamide groups may enhance pharmacokinetic properties compared to bulkier succinamide or sulfonamide linkers .

Biological Activity

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide, a compound with significant potential in pharmacological applications, has garnered attention due to its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and potential anticancer effects, supported by recent research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 342.40 g/mol. The structure features a pyrimidine ring substituted with dimethylamino and an acetamide moiety linked to a 4-methoxyphenyl group.

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains, including:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

These results indicate that the compound may serve as a promising candidate for developing new antibacterial agents, particularly against resistant strains .

2. Antifungal Activity

The antifungal efficacy of related compounds has also been explored, revealing that certain derivatives demonstrate potent activity against fungi such as Candida albicans. The reported MIC values for these compounds were found to be between 16.69 to 78.23 µM against C. albicans, showcasing the potential for therapeutic applications in treating fungal infections .

Case Studies and Research Findings

A comprehensive analysis of the biological activity of this compound has highlighted several pertinent case studies:

Case Study 1: Anticancer Potential

In vitro studies have indicated that compounds structurally similar to this compound exhibit cytotoxic effects on various cancer cell lines. For example, one study reported that a related compound induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Research into the mechanism of action revealed that the compound may function as a positive allosteric modulator for certain receptors involved in neurotransmission, which could explain its neuroprotective effects observed in preliminary studies . This suggests avenues for further exploration in neurodegenerative diseases.

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide?

- Methodological Answer : Synthesis optimization requires precise control of:

-

Temperature : 80–110°C for nucleophilic substitution or coupling reactions (common in pyrimidine derivatives) .

-

Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for acetamide bond formation .

-

Catalysts : Palladium or copper catalysts for cross-coupling steps (e.g., Buchwald-Hartwig amination) .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC for isolating high-purity product (>95%) .

- Data Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–110°C | Higher yields above 90°C |

| Solvent | DMF/DMSO | 15–20% yield improvement vs. THF |

| Catalyst Loading | 5 mol% Pd(OAc)₂ | Reduces byproduct formation |

Q. How can structural integrity be confirmed post-synthesis?

- Methodological Answer : Use a multi-technique approach:

-

NMR : Key peaks for dimethylamino (δ 2.8–3.2 ppm, singlet) and methoxyphenyl (δ 3.8 ppm, singlet) groups .

-

HRMS : Exact mass verification (e.g., calculated [M+H]⁺ = 371.1874) .

-

X-ray Crystallography : Resolves stereoelectronic effects in pyrimidine-acetamide linkages (if crystals are obtainable) .

- Data Table :

| Technique | Diagnostic Features | Reference |

|---|---|---|

| ¹H NMR | δ 7.2–7.4 ppm (aromatic protons), δ 4.5 ppm (CH₂ bridge) | |

| ¹³C NMR | Carbonyl C=O at δ 170–175 ppm |

Q. What in vitro assays are suitable for initial biological evaluation?

- Methodological Answer : Prioritize assays aligned with structural analogs:

-

Kinase Inhibition : Screen against EGFR or CDK2 due to pyrimidine’s role in ATP-binding pockets .

-

Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HCT-116) with IC₅₀ calculations .

-

Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation .

- Data Table :

| Assay | Protocol Details | Outcome Example |

|---|---|---|

| MTT Cytotoxicity | 48–72 hr incubation, IC₅₀ = 12.5 µM (MCF-7) | |

| Kinase Inhibition | IC₅₀ < 1 µM for CDK2 (similar pyrimidines) |

Advanced Research Questions

Q. How to resolve contradictions in SAR studies for analogs with varying methoxy/dimethylamino substitutions?

- Methodological Answer :

-

Molecular Docking : Compare binding poses in target proteins (e.g., EGFR) using AutoDock Vina .

-

Free Energy Calculations : MM-PBSA/GBSA to quantify substituent effects on binding affinity .

-

Meta-Analysis : Cross-reference data from PubChem (e.g., BioActivity data for CID 129184818) .

- Data Table :

| Substituent | Binding Energy (ΔG, kcal/mol) | Activity Trend |

|---|---|---|

| 4-Methoxyphenyl | -8.2 ± 0.3 | High activity |

| 3,5-Dimethyl | -7.1 ± 0.5 | Moderate |

Q. What strategies mitigate poor bioavailability observed in preclinical studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide group .

- Nanocarriers : Encapsulate in PLGA nanoparticles (size < 200 nm) for sustained release .

- Metabolic Stability : Liver microsome assays to identify CYP450-mediated degradation hotspots .

Q. How to address discrepancies in computational vs. experimental logP values?

- Methodological Answer :

-

Experimental Validation : Use shake-flask method with octanol/water partitioning .

-

Software Cross-Check : Compare ChemAxon, ACD/Labs, and Schrödinger predictions .

-

Fragment Contribution : Adjust for pyrimidine’s electron-withdrawing effects on logP .

- Data Table :

| Method | logP Value | Deviation from Exp. |

|---|---|---|

| ChemAxon | 2.1 | +0.3 |

| Experimental | 1.8 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.